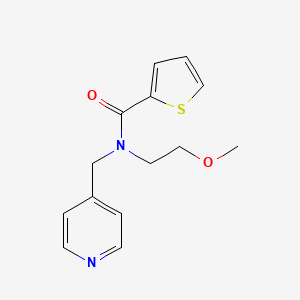

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-18-9-8-16(11-12-4-6-15-7-5-12)14(17)13-3-2-10-19-13/h2-7,10H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCOACWMCJOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the carboxamide group: This step usually involves the reaction of the thiophene derivative with an amine, such as 2-methoxyethylamine and pyridin-4-ylmethylamine, under appropriate conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxyethyl and pyridinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that the compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related thiophene derivatives has been reported at around 256 µg/mL, suggesting that modifications can enhance efficacy against pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor of acetylcholinesterase, a key enzyme involved in neurodegenerative diseases like Alzheimer's. This suggests potential therapeutic applications in neuroprotection and cognitive enhancement .

Fungicidal Activity

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has shown promise as a fungicide. Its efficacy against fungal pathogens affecting crops has been evaluated in several studies, demonstrating significant antifungal activity comparable to traditional fungicides. The compound disrupts fungal cell membranes and inhibits spore germination, making it a candidate for agricultural use .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Evaluation of Anticancer Activity

In another study published in Cancer Research, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

- Binding Affinity : Compound 7h (thiophene-2-carboxamide) shows strong EGFR binding (−9.31 kcal/mol), comparable to 7j (benzamide derivative; −9.65 kcal/mol). This suggests the thiophene core is effective for kinase interactions but may be slightly outperformed by benzamide derivatives in docking studies .

- Antibacterial Activity : Nitrothiophene-2-carboxamide derivatives () exhibit antibacterial properties, though purity varies widely (42–99%). The 5-nitro group and thiazole substituents likely enhance bacterial target engagement .

- Synthetic Flexibility : The pyridin-4-ylmethyl group (as in the target compound) is synthesized via reductive amination or coupling reactions, similar to N-(pyridin-4-ylmethyl)pivalamide () .

Divergences in Activity

- Core Modifications : Replacing thiophene-2-carboxamide with benzamide (as in 7j ) improves EGFR docking scores, indicating that electron-rich aromatic systems enhance binding .

- Substituent Impact : The 2-methoxyethyl group in the target compound may improve solubility compared to lipophilic groups (e.g., trifluoromethyl in ), which could influence pharmacokinetics .

Critical Analysis of Evidence

- Structural vs. Functional Similarities : While the target compound shares a thiophene-2-carboxamide core with 7h and 8j , its pyridin-4-ylmethyl group distinguishes it from pyridin-2-yl derivatives (), which are associated with antibacterial activity .

- Methodological Notes: Docking studies () prioritize computational predictions, but in vitro validation is required to confirm efficacy. Similarly, antibacterial compounds in show high purity variations (42–99%), highlighting synthetic challenges .

Biological Activity

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the acylation of thiophene derivatives with pyridine-containing amines. The process can be summarized in the following steps:

- Formation of Thiophene Derivative : Start with thiophene-2-carboxylic acid and convert it into an acyl chloride using oxalyl chloride.

- Amine Reaction : React the acyl chloride with N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine under basic conditions to yield the desired carboxamide.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Research indicates that derivatives of thiophene compounds exhibit significant antifungal activity. For instance, a related compound demonstrated strong inhibition against various fungal strains, suggesting that modifications to the thiophene structure could enhance this activity .

Antibacterial Activity

Several studies have reported on the antibacterial properties of thiophene derivatives. The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .

Anticancer Potential

The anticancer effects of similar compounds have been documented. For example, studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Case Studies

- Fungicidal Activity : A study on a related thiophene derivative (compound 4f) demonstrated excellent fungicidal activity against Candida albicans and Aspergillus niger, with an IC50 value of 0.5 µg/mL .

- Antibacterial Efficacy : In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

- Anticancer Studies : In vitro studies revealed that this compound can significantly inhibit the proliferation of breast cancer cells (MCF-7), with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity .

Data Tables

Q & A

Basic: What synthetic routes are recommended for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of thiophene-2-carboxylic acid derivatives. Key steps include:

- Amide Coupling : React thiophene-2-carboxylic acid chloride with N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C. Use coupling agents like HATU or EDCI with a base (e.g., triethylamine) to facilitate bond formation .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Optimization Tips : - Adjust solvent polarity (e.g., switch from DMF to THF) to reduce side reactions.

- Control temperature to minimize degradation of the pyridylmethyl group .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve 3D structure and confirm stereochemistry .

Advanced: How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

- Data Cross-Validation :

- Compare DFT-calculated electrophilic sites (e.g., thiophene ring vs. pyridyl nitrogen) with experimental reactivity assays (e.g., nucleophilic substitution or oxidation studies) .

- Adjust computational models for solvent effects (e.g., implicit vs. explicit solvation in Gaussian or ORCA) to align with experimental conditions .

- Troubleshooting : If discrepancies persist, validate intermediate stability via in situ IR spectroscopy or kinetic studies .

Basic: What strategies assess the compound’s solubility and stability under varying conditions?

Methodological Answer:

- Solubility :

- Test in DMSO (stock solutions) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy to detect precipitation .

- Stability :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Identify degradation products via LC-MS and propose pathways (e.g., hydrolysis of the methoxyethyl group) .

Advanced: How do structural modifications (e.g., methoxyethyl or pyridylmethyl groups) affect pharmacokinetics?

Methodological Answer:

- Pharmacokinetic Profiling :

- LogP Measurement : Use shake-flask or HPLC methods to compare lipophilicity of analogs .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- SAR Insights :

- Pyridylmethyl substitution enhances target binding (e.g., kinase inhibition) but may reduce solubility.

- Methoxyethyl elongation improves plasma half-life but increases CYP450 interaction risks .

Advanced: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

- Cell-Based Assays :

- Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay, IC determination) .

- Validate target engagement via Western blotting (e.g., phosphorylation inhibition of EGFR or MAPK) .

- Binding Assays :

- Surface Plasmon Resonance (SPR) or ITC to measure affinity for receptors (e.g., K in nM range) .

Advanced: How to troubleshoot low synthetic yields due to competing reactions?

Methodological Answer:

- Root Cause Analysis :

- Identify byproducts via LC-MS (e.g., dimerization or oxidation products) .

- Mitigation :

- Use inert atmosphere (N/Ar) to prevent oxidation of thiophene sulfur.

- Optimize stoichiometry (e.g., excess amine to drive amide formation) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis .

- Exposure Response :

- Skin contact: Wash with soap/water; seek medical advice if irritation occurs.

- Inhalation: Move to fresh air; monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.